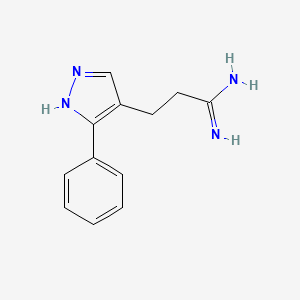

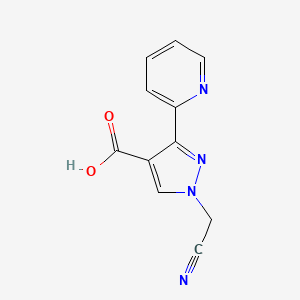

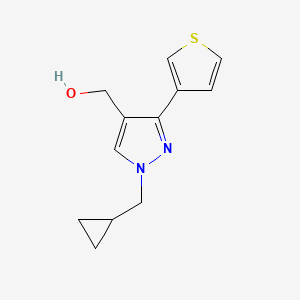

![molecular formula C11H10FN3O B1482603 6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine CAS No. 2090975-26-9](/img/structure/B1482603.png)

6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine”, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Molecular Structure Analysis

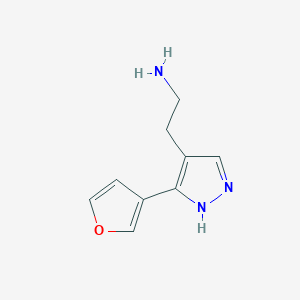

The molecular structure of “this compound” is represented by the formula C11H10FN3O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The fluorophenoxy group is attached to the pyrimidine ring via a methylene bridge.Chemical Reactions Analysis

Pyrimidine derivatives, such as “this compound”, can undergo various chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .科学的研究の応用

Tyrosine Kinase Inhibitors

- Application: This compound is used in the development of tyrosine kinase inhibitors, which are crucial in targeting receptors for the EGF family of growth factors. A study by Rewcastle et al. (1998) demonstrates its role in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. The compound is effective in competitively binding at the ATP site of these enzymes, showcasing its potential in cancer therapy (Rewcastle et al., 1998).

Synthesis of Methoxy Esters

- Application: This compound is involved in the synthesis of methoxy esters of amino-substituted pyrimidines. According to a study published in the journal "Chemistry of Heterocyclic Compounds" (2013), these derivatives have been found to possess fungicidal properties, indicating their potential in agricultural applications (Тумкявичюс et al., 2013).

Novel Pyrimidine Derivatives

- Application: A study by Muralidharan et al. (2019) discusses the synthesis of novel pyrimidine derivatives, where this compound is used to develop anti-inflammatory and analgesic agents. These derivatives have been found to exhibit significant biological activities, suggesting their potential use in pain management and inflammation treatment (Muralidharan et al., 2019).

作用機序

Target of Action

2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . These organisms could be potential targets of the compound.

Mode of Action

Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting that they may interact with their targets at these concentrations.

Biochemical Pathways

Given that some 2-aminopyrimidines have antiplasmodial and antitrypanosomal activities , it’s possible that they may affect the biochemical pathways related to these diseases.

Result of Action

Some 2-aminopyrimidines have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

特性

IUPAC Name |

6-[(4-fluorophenoxy)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-8-1-3-10(4-2-8)16-6-9-5-11(13)15-7-14-9/h1-5,7H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHHJUZFRNZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。